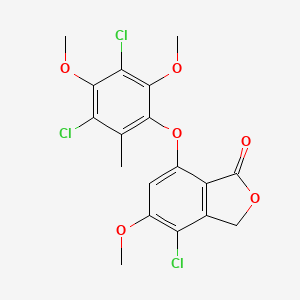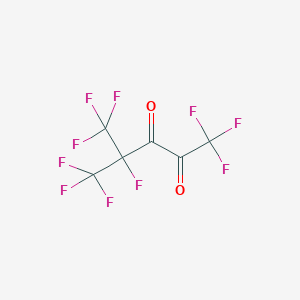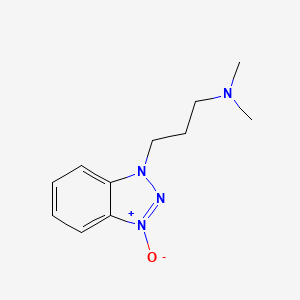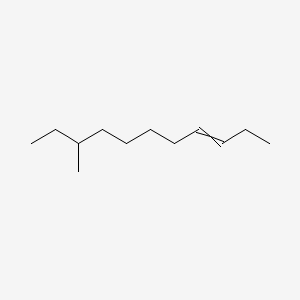
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound belonging to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a tert-butyl group
Méthodes De Préparation
The synthesis of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenedimethanol and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the dioxepine ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine can be compared with similar compounds such as:
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine: Similar in structure but with a vinyl group instead of a tert-butyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a benzene ring with tert-butyl groups and a hydroxyl group, differing in the functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
73777-18-1 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-tert-butyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12-14-8-10-6-4-5-7-11(10)9-15-12/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
CMCJLYLPCFMLCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1OCC2=CC=CC=C2CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




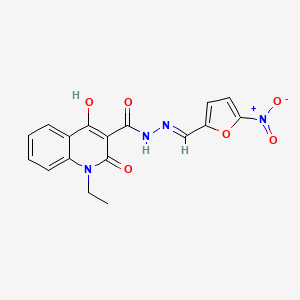
silane](/img/structure/B14456542.png)
